tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate

描述

Systematic IUPAC Nomenclature and Structural Representation

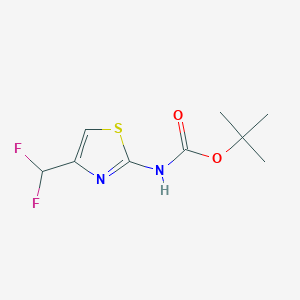

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate . This systematic name precisely describes the molecular structure according to established IUPAC naming conventions, where the carbamate functional group serves as the primary functional class. The name indicates the presence of a tert-butyl group attached to the carbamate oxygen, while the nitrogen of the carbamate is substituted with a thiazole ring system that bears a difluoromethyl group at the 4-position.

The molecular structure can be represented through several standardized formats that provide unambiguous identification. The compound possesses a molecular formula of C₉H₁₂F₂N₂O₂S with a molecular weight of 250.27 grams per mole . The structural representation includes a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms, with the difluoromethyl substituent (CHF₂) attached at the 4-position of the thiazole ring.

The International Chemical Identifier string for this compound is InChI=1S/C9H12F2N2O2S/c1-9(2,3)15-8(14)13-7-12-6(5(10)11)4-16-7/h4-5H,1-3H3,(H,12,13,14) . This InChI string provides a unique, machine-readable representation that can be used for database searches and computational applications. The corresponding InChI Key is YQYPCZYHSSWKET-UHFFFAOYSA-N , which serves as a shortened, fixed-length identifier derived from the full InChI string.

The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)NC1=NC(=CS1)C(F)F . This SMILES notation provides a compact, linear representation of the molecular structure that clearly shows the connectivity between atoms and can be readily interpreted by chemical software systems.

| Structural Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₂F₂N₂O₂S |

| Molecular Weight | 250.27 g/mol |

| InChI | InChI=1S/C9H12F2N2O2S/c1-9(2,3)15-8(14)13-7-12-6(5(10)11)4-16-7/h4-5H,1-3H3,(H,12,13,14) |

| InChI Key | YQYPCZYHSSWKET-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=CS1)C(F)F |

Alternative Naming Conventions in Chemical Literature

The chemical literature employs various alternative naming conventions for this compound, reflecting different systematic approaches and historical naming practices. One commonly encountered alternative is Carbamic acid, N-[4-(difluoromethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester , which follows the traditional approach of treating carbamates as esters of carbamic acid. This nomenclature explicitly identifies the carbamic acid framework and describes the ester formation with the 1,1-dimethylethyl group, which is an alternative systematic name for the tert-butyl group.

Another frequently used designation in chemical databases and supplier catalogs is This compound , which represents a simplified version that omits the locant numbers for the thiazole ring positions. This shorter form is often preferred in commercial applications and chemical inventory systems due to its conciseness while maintaining chemical accuracy.

The compound is also referenced in some literature as (4-(difluoromethyl)thiazol-2-yl)carbamic acid tert-butyl ester , which emphasizes the carbamic acid derivative nature of the molecule. This naming convention is particularly useful when discussing synthetic transformations involving carbamate chemistry, as it clearly identifies the reactive carbamic acid moiety and the protecting tert-butyl ester group.

Chemical suppliers and research databases sometimes employ abbreviated forms such as tert-Butyl N-[4-(difluoromethyl)thiazol-2-yl]carbamate , which maintains the essential structural information while using commonly accepted abbreviations for substituent positions. These variations in nomenclature reflect the practical needs of different user communities while preserving the unambiguous identification of the chemical structure.

| Naming Convention | Alternative Name | Usage Context |

|---|---|---|

| Traditional Ester Nomenclature | Carbamic acid, N-[4-(difluoromethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester | Academic literature, formal documentation |

| Simplified Commercial | This compound | Chemical suppliers, inventory systems |

| Carbamic Acid Derivative | (4-(difluoromethyl)thiazol-2-yl)carbamic acid tert-butyl ester | Synthetic chemistry publications |

| Standard Database Form | tert-Butyl N-[4-(difluoromethyl)thiazol-2-yl]carbamate | Chemical databases, research catalogs |

属性

IUPAC Name |

tert-butyl N-[4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2S/c1-9(2,3)15-8(14)13-7-12-5(4-16-7)6(10)11/h4,6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYPCZYHSSWKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668693 | |

| Record name | tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947179-19-3 | |

| Record name | tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate typically involves the reaction of (4-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester with diethylaminosulfur trifluoride (DAST) in dry methylene chloride . The reaction is carried out at room temperature for 16 hours, followed by quenching with a saturated sodium bicarbonate solution. The product is then extracted with water and methylene chloride, dried with sodium sulfate, and purified by flash chromatography on silica gel using a heptane/ethyl acetate mixture .

化学反应分析

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Research

One of the primary applications of tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate is in the field of anticancer research. Studies have shown that compounds with similar thiazole structures exhibit significant activity against various cancer cell lines. For instance, research on thiazole derivatives has demonstrated their ability to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation .

Drug Resistance Modulation

The compound has also been investigated for its potential to reverse drug resistance in cancer treatments. It has been found that certain thiazole derivatives can enhance the intracellular concentration of chemotherapeutic agents, thereby overcoming resistance mechanisms such as those mediated by P-glycoprotein (P-gp) . This property is particularly relevant for treating resistant forms of leukemia and other malignancies.

Synthesis of Novel Therapeutics

This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its ability to undergo various chemical transformations allows researchers to create analogs with modified pharmacological profiles. For example, modifications to the thiazole ring or the addition of different substituents can lead to compounds with enhanced efficacy or selectivity against specific targets .

Case Study 1: Thiazole Derivatives in Cancer Treatment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including those based on this compound. These compounds were tested against chronic lymphocytic leukemia cells and showed promising results in terms of potency and selectivity compared to normal cells . The findings suggest that thiazole-based compounds could be developed into effective anticancer therapies.

Case Study 2: Drug Resistance Reversal

Another significant study explored the interaction of thiazole derivatives with P-glycoprotein. The results indicated that certain modifications to the thiazole structure could enhance their ability to inhibit P-gp function, thus increasing the effectiveness of standard chemotherapy agents like paclitaxel and doxorubicin . This highlights the potential of this compound as a scaffold for developing new drug formulations aimed at overcoming resistance.

作用机制

The mechanism of action of tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

The following table compares tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate with structurally analogous tert-butyl thiazol-2-ylcarbamates, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Stability :

- The difluoromethyl group (-CF₂H) in the target compound is expected to impart greater metabolic stability compared to methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups due to reduced susceptibility to oxidative metabolism .

- Electron-withdrawing groups (e.g., -CN, -COCl) enhance electrophilic reactivity, making these compounds suitable for further functionalization (e.g., amide bond formation) .

Synthetic Methodologies: Compounds with halogen substituents (e.g., -Br, -I) are typically synthesized via halogenation or cross-coupling reactions (e.g., compound 30 in uses Suzuki-Miyaura coupling with 4-(hydroxymethyl)phenylboronic acid) .

Biological Relevance: Thiazole derivatives with tert-butyl carbamate groups are frequently explored as kinase inhibitors (e.g., CDK9 inhibitors in –5) or epigenetic modulators (e.g., largazole analogs in –2) .

Safety and Handling :

- Most tert-butyl thiazol-2-ylcarbamates carry warnings for toxicity (e.g., H302: harmful if swallowed) and require storage at low temperatures (2–8°C) .

生物活性

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate is a synthetic compound characterized by its thiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in anticancer and antimicrobial domains. The unique difluoromethyl substituent enhances its biological profile, making it a candidate for further research.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 250.26 g/mol. Its structure includes a thiazole ring, a tert-butyl group, and a carbamate functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The difluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may inhibit specific enzymes or modulate receptor activity, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of the key findings regarding its biological activity:

Anticancer Activity

Studies have shown that compounds with thiazole rings often exhibit anticancer properties. The following table summarizes the IC50 values of various related compounds:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 ± 1.1 |

| 5-Fluorouracil | MCF-7 | 12.0 ± 0.8 |

| Doxorubicin | MCF-7 | 10.5 ± 0.5 |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | A549 | 3.0 ± 0.5 |

The compound demonstrated an IC50 value of 15.5 µM against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity compared to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Studies

- Study on Anticancer Effects : In a recent study, this compound was tested against multiple cancer cell lines, including MCF-7 and A549. The results indicated significant inhibition of cell proliferation, correlating with increased apoptosis rates as confirmed by flow cytometry analysis .

- Enzyme Inhibition Studies : Another study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results showed that it effectively inhibited CDK9 activity, which is crucial for RNA polymerase II transcription in cancer cells .

常见问题

Q. What are the standard protocols for synthesizing tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate?

Methodological Answer: A typical synthesis involves coupling a difluoromethyl-substituted thiazole precursor with tert-butyl carbamate under nucleophilic or electrophilic conditions. For example, derivatives of tert-butyl thiazolyl carbamates are synthesized via:

Substrate Preparation : Reacting substituted benzaldehydes with thiourea to form thiazole intermediates.

Carbamate Formation : Treating the thiazole intermediate with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF) at room temperature.

Purification : Column chromatography using dichloromethane/methanol (19:1) to isolate the product, with yields ranging from 31% to 58% depending on substituents .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Peaks for the tert-butyl group appear at δ ~1.38 ppm (singlet, 9H), while thiazole protons resonate at δ 6.6–7.9 ppm. The difluoromethyl group (CF₂H) shows splitting patterns in ¹⁹F NMR .

- HR-ESI-MS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]⁺ calculated for C₁₀H₁₂F₂N₂O₂S: 274.06) .

- IR Spectroscopy : Carbamate carbonyl stretches appear at ~1680–1700 cm⁻¹ .

Note : Always cross-validate with elemental analysis or X-ray crystallography if crystalline solids are obtained .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with DCM/MeOH (30:1) for baseline separation .

- Recrystallization : Ethanol/water mixtures (7:3) can yield high-purity crystals for structural studies .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s workflow integrates computational screening to predict optimal reaction conditions (e.g., solvent, catalyst) .

- Machine Learning : Train models on existing thiazole-carbamate reaction datasets to predict yields and selectivity for new substituents .

Q. How to resolve contradictions in reaction yields with different substituents?

Methodological Answer:

- Steric/Electronic Analysis : Compare substituent effects using Hammett σ values or steric parameters. For example, electron-withdrawing groups (e.g., -CF₃) may reduce yields due to slower nucleophilic attack .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N) can clarify whether Boc protection proceeds via a concerted or stepwise mechanism .

Q. What strategies improve the compound’s stability under varying conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor decomposition via HPLC and identify degradation products .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

- Light Sensitivity : Store samples in amber vials and test photostability under UV/visible light .

Q. How to design derivatives for biological activity studies?

Methodological Answer:

- SAR Studies : Modify the difluoromethyl group (e.g., replace with -CH₂F or -CF₃) and test antifungal activity. For example, derivatives with electron-deficient aryl groups showed enhanced activity against Candida albicans .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability. Validate hydrolysis rates in simulated physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。